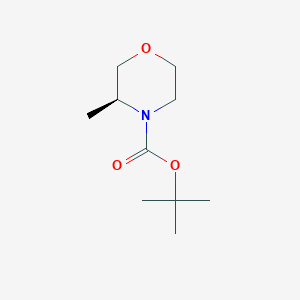

(S)-N-Boc-3-methylmorpholine

Beschreibung

Significance of Chiral Morpholines in Asymmetric Synthesis

Chiral morpholines are crucial building blocks and scaffolds in organic synthesis, particularly in the development of pharmaceuticals and other biologically active molecules. lifechemicals.comrsc.org The morpholine (B109124) ring, a six-membered heterocycle containing both an ether and a secondary amine functional group, offers a unique combination of properties. Its presence can influence the physicochemical characteristics of a molecule, such as basicity and conformation. arkat-usa.org

In the realm of asymmetric synthesis, the incorporation of a chiral center, as seen in (S)-N-Boc-3-methylmorpholine, allows for the stereocontrolled synthesis of target molecules. a2bchem.com This is paramount in medicinal chemistry, where the different enantiomers of a chiral drug can exhibit vastly different pharmacological activities and toxicological profiles. nih.gov Chiral morpholines are utilized as chiral auxiliaries, guiding the stereochemical outcome of a reaction, and as integral components of the final product's structure. lifechemicals.comiranchembook.ir The development of catalytic asymmetric methods to construct morpholine rings is an active area of research, aiming to provide efficient access to these valuable compounds in high enantiomeric purity. rsc.orgrsc.org

Several approved drugs and numerous experimental compounds feature a morpholine moiety, underscoring its importance in drug design and development. sci-hub.se The ability to introduce chirality into this scaffold, as with the methyl group in this compound, expands the chemical space available to medicinal chemists for creating novel therapeutic agents. researchgate.net

Role of the Boc Protecting Group in Synthesis and Reactivity

The tert-butoxycarbonyl (Boc) group is one of the most widely used protecting groups for amines in organic synthesis. researchgate.netorganic-chemistry.org In this compound, the Boc group is attached to the nitrogen atom of the morpholine ring. Its primary function is to temporarily block the reactivity of the nitrogen, preventing it from participating in unwanted side reactions while other parts of the molecule are being modified. lookchem.com

The Boc group is known for its stability under a wide range of reaction conditions, including those involving bases, nucleophiles, and mild reducing or oxidizing agents. researchgate.netorganic-chemistry.org This stability allows for a high degree of synthetic flexibility. However, the Boc group can be readily removed under acidic conditions, typically using reagents like trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in an appropriate solvent. researchgate.netnih.gov This process, known as deprotection, regenerates the free amine, which can then undergo further transformations.

The choice of the Boc protecting group can also influence the outcome of certain reactions. For instance, in the intramolecular cyclization of amino acid-derived alkynols, the use of a Boc-protected amine can lead to the formation of kinetically controlled products, such as 2-methylene morpholines. arkat-usa.org This demonstrates that the protecting group is not merely a passive spectator but can play an active role in directing the course of a chemical transformation.

Overview of Research Areas Pertaining to Chiral Cyclic Ethers and Amines

The study of chiral cyclic ethers and amines, a class of compounds that includes this compound, is a vibrant and multifaceted area of chemical research. iicb.res.in A significant focus is on the development of novel synthetic methodologies to access these structures with high levels of stereocontrol. mdpi.comresearchgate.net This includes strategies such as asymmetric hydrogenation, organocatalytic cyclizations, and the use of chiral building blocks derived from natural sources. rsc.orgthieme-connect.com

In medicinal chemistry, chiral cyclic ethers and amines are explored as key structural motifs in the design of new drugs targeting a wide range of diseases. sci-hub.senih.gov Researchers investigate how the stereochemistry and conformation of these rings influence their binding to biological targets like enzymes and receptors. nih.gov

Another important research direction is the application of these chiral compounds as ligands in asymmetric catalysis. mdpi.com The defined three-dimensional structure of a chiral cyclic ether or amine can create a chiral environment around a metal center, enabling the catalysis of reactions that produce one enantiomer of a product in preference to the other. mdpi.com This is a powerful tool for the efficient and environmentally friendly synthesis of enantiomerically pure compounds. researchgate.net

The fundamental understanding of chirality itself, including the stability of chiral centers and the transfer of chirality, is also a key research topic within this field. acs.orgacs.org

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

tert-butyl (3S)-3-methylmorpholine-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H19NO3/c1-8-7-13-6-5-11(8)9(12)14-10(2,3)4/h8H,5-7H2,1-4H3/t8-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LSDUBIYDVJGIQH-QMMMGPOBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1COCCN1C(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1COCCN1C(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H19NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80672103 | |

| Record name | tert-Butyl (3S)-3-methylmorpholine-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80672103 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

201.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1022094-01-4 | |

| Record name | 1,1-Dimethylethyl (3S)-3-methyl-4-morpholinecarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1022094-01-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | tert-Butyl (3S)-3-methylmorpholine-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80672103 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for S N Boc 3 Methylmorpholine

Stereoselective Synthesis Strategies

The primary challenge in synthesizing (S)-N-Boc-3-methylmorpholine lies in the precise control of the stereochemistry at the C3 position. Various strategies have been developed to achieve high enantiomeric purity.

The asymmetric synthesis of the chiral morpholine (B109124) ring can be approached in several ways, primarily by establishing the key stereocenter either before or during the cyclization process. researchgate.nete3s-conferences.org One common strategy involves starting from enantiomerically pure amino alcohols. nih.gov For instance, a four-step synthesis of substituted morpholines can begin from enantiopure N-Boc amino alcohols, which are converted to O-allyl ethanolamines and subsequently cyclized via a Pd-catalyzed carboamination reaction. nih.gov

Another approach involves the diastereoselective synthesis of morpholine congeners from precursors like 2-tosyl-1,2-oxazetidine, which can react with α-formyl carboxylates to yield morpholine hemiaminals that are then elaborated into the final ring system. nih.govbeilstein-journals.org Asymmetric hydrogenation of unsaturated morpholine precursors represents another powerful method. researchgate.nete3s-conferences.org Using a bisphosphine-rhodium catalyst, various 2-substituted dehydromorpholines can be hydrogenated to yield chiral morpholines with excellent enantioselectivities (up to 99% ee). researchgate.nete3s-conferences.org While many examples focus on the C2 position, similar principles can be applied for establishing the C3 stereocenter. researchgate.nete3s-conferences.org

| Strategy | Precursors | Key Reaction | Catalyst/Reagent | Outcome |

| From Chiral Pool | Enantiopure N-Boc amino alcohols | Pd-catalyzed carboamination | Palladium catalyst | Enantiopure cis-3,5-disubstituted morpholines nih.gov |

| Diastereoselective Synthesis | 2-Tosyl-1,2-oxazetidine, α-formyl carboxylates | Base-catalyzed ring opening/cyclization | K₂CO₃ | Diastereomerically enriched morpholine hemiaminals nih.govbeilstein-journals.org |

| Asymmetric Hydrogenation | Dehydromorpholines | Rh-catalyzed hydrogenation | Bisphosphine-rhodium complex | Chiral morpholines with high enantioselectivity researchgate.nete3s-conferences.org |

The tert-butoxycarbonyl (Boc) group is a widely used protecting group for the nitrogen atom in the morpholine ring due to its stability and ease of introduction and removal. uobaghdad.edu.iq

Introduction: The N-Boc group is typically introduced by reacting the secondary amine of the 3-methylmorpholine (B1346471) with di-tert-butyl dicarbonate (B1257347) (Boc₂O). uobaghdad.edu.iqbiosynth.com This reaction can be performed with or without a base, though bases like triethylamine (B128534) or N,N-dimethylaminopyridine (DMAP) are often used to facilitate the reaction. uobaghdad.edu.iq The mechanism involves the nucleophilic attack of the morpholine nitrogen on one of the electrophilic carbonyl carbons of the Boc anhydride. biosynth.com

Removal: The Boc group is valued for its lability under acidic conditions, which makes it orthogonal to other protecting groups like Fmoc (base-labile) and Cbz (hydrogenolysis-labile). biosynth.com Deprotection is commonly achieved using strong acids such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in a suitable solvent. biosynth.coma2bchem.com The mechanism involves protonation of the carbonyl oxygen of the Boc group, followed by fragmentation to release the stable tert-butyl cation, which then deprotonates to form isobutene gas, driving the reaction to completion. biosynth.com This selective deprotection is crucial for the subsequent functionalization of the morpholine nitrogen. mdpi.com

| Process | Reagent(s) | Mechanism | Key Features |

| Protection | Di-tert-butyl dicarbonate (Boc₂O), often with a base (e.g., TEA, DMAP) | Nucleophilic attack of the amine on the Boc anhydride. biosynth.com | Efficient, high-yielding, compatible with many functional groups. uobaghdad.edu.iq |

| Deprotection | Strong acids (e.g., Trifluoroacetic acid (TFA), Hydrochloric acid (HCl)) | Acid-catalyzed fragmentation to release isobutene and CO₂. biosynth.com | Mild conditions, orthogonal to other protecting groups. biosynth.coma2bchem.com |

Advanced Synthetic Transformations Involving this compound

Once synthesized, this compound serves as a versatile intermediate for constructing more complex molecules.

The primary site for derivatization is the nitrogen atom after removal of the Boc group. The resulting (S)-3-methylmorpholine is an amine that can be used in a variety of synthetic applications. researchgate.net For example, it is a useful precursor for the preparation of morpholinopyrimidine derivatives, which have been investigated as mTOR kinase inhibitors.

Functionalization typically involves N-alkylation or N-arylation reactions. For instance, 4-((1H-benzimidazol-2-yl)methyl)morpholine can be N-alkylated with benzyl (B1604629) chloride to form a key intermediate for benzimidazolium salts. While this example uses unsubstituted morpholine, the same principle applies to its chiral derivatives. The (S)-3-methylmorpholine moiety is incorporated into molecules to modulate properties like solubility and to interact with biological targets.

The construction of the morpholine ring often relies on strategic ring-closure reactions. Intramolecular cyclization is a common method, such as the base-mediated ring closure of a haloalkoxy amine intermediate. For example, an N-Boc protected amino diol can be treated with sodium hydride (NaH) to effect cyclization, forming the N-Boc protected morpholine ring. a2bchem.com

Ring-opening reactions of strained precursors can also lead to morpholine derivatives. The reaction of a strained 2-tosyl-1,2-oxazetidine ring with nucleophiles results in the cleavage of the N-O bond, initiating a cascade that forms the morpholine ring. beilstein-journals.org These methods provide modular and rapid access to diversely substituted morpholines. beilstein-journals.org

Direct functionalization of the C3-methyl group on a pre-formed this compound ring is challenging due to the unactivated nature of the C-H bonds. Synthetic strategies typically build in the desired functionality from the start. For example, a morpholine-3-acetic acid ester can be synthesized by starting with a protected amino acid like N-Boc-(S)-alanine, converting it to a β-ketoester, and then proceeding through a multi-step sequence involving reduction and cyclization. nih.gov

However, recent advances in C-H functionalization offer potential pathways. While not demonstrated specifically on this compound, analogous systems like N-Boc-1,3-oxazinanes have undergone successful regiodivergent and enantioselective C-H functionalization. nih.gov This involves enantioselective lithiation using reagents like s-BuLi in the presence of a chiral ligand such as sparteine, followed by Negishi coupling to introduce aryl groups. nih.gov Such a strategy could potentially be adapted to deprotonate and functionalize the methyl group at the C3 position of the morpholine ring, opening new avenues for derivatization.

Green Chemistry Principles in this compound Synthesis

The growing emphasis on sustainable industrial practices has propelled the integration of green chemistry principles into the synthesis of active pharmaceutical ingredients (APIs) and their intermediates. For a chiral molecule like this compound, these principles guide the development of synthetic routes that are not only efficient but also minimize environmental impact. Key areas of focus include the use of biocatalysis, maximizing atom economy, and employing safer solvents and reagents.

Biocatalysis for Enantioselective Synthesis

One of the cornerstones of green chemistry is the use of enzymes as biocatalysts, which offer exceptional selectivity under mild, aqueous conditions. In the synthesis of chiral heterocycles, enzymes such as imine reductases (IREDs) and ketoreductases (KREDs) have proven to be powerful tools for establishing specific stereocenters. illinois.edunih.gov

Enzymatic Asymmetric Reduction: A potential green route to the chiral morpholine core could involve the asymmetric reduction of a precursor like N-Boc-3-methyl-2,3-dihydro-4H-morpholin-4-one. The development of ketoreductases (KREDs) has enabled the highly enantioselective reduction of cyclic ketones to their corresponding chiral alcohols, a strategy successfully applied to produce synthons like (S)-N-Boc-3-hydroxypiperidine. researchgate.net

Reductive Amination: Imine reductases (IREDs) can catalyze the direct reductive amination of a ketone to form a chiral amine, bypassing multiple protection and deprotection steps. nih.gov This approach has been successfully scaled to produce other chiral morpholine derivatives, demonstrating its potential for manufacturing intermediates in high yield and with excellent enantioselectivity. digitellinc.com The use of biocatalysis can significantly shorten synthetic routes and reduce waste generated from toxic reagents and by-products. illinois.edu

Maximizing Atom Economy

Atom economy is a fundamental concept in green chemistry that measures the efficiency of a reaction by calculating how many atoms from the reactants are incorporated into the final desired product. Reactions with high atom economy, such as cycloadditions and rearrangements, are inherently less wasteful. nih.gov

Safer Solvents and Reagents

The choice of solvents and reagents is a critical factor in the environmental footprint of a chemical process. Traditional organic synthesis often relies on hazardous solvents. Green chemistry encourages the substitution of these with safer alternatives. nih.gov

Solvent Selection: Research in related fields, such as peptide synthesis, has identified greener alternatives like acetonitrile (B52724) and tetrahydrofuran (B95107) (THF) that can replace more hazardous solvents. unibo.it For certain steps, particularly those involving biocatalysis, water is the ideal green solvent. researchgate.net

Greener Reagents: The Boc (tert-butoxycarbonyl) protecting group itself is considered relatively "green" because its removal via acid catalysis typically generates only gaseous by-products (isobutylene and carbon dioxide), which are easier to handle and dispose of than solid waste from other protecting groups. mdpi.com Furthermore, replacing hazardous reagents with more benign alternatives, such as using dimethyl carbonate instead of toxic methyl halides for methylation reactions, is a key strategy that has been applied in the synthesis of other morpholine derivatives. asianpubs.org

The following table provides a comparative overview of potential traditional versus green approaches for key transformations in the synthesis of this compound.

| Aspect | Potential Traditional Approach | Potential Green Chemistry Approach | Green Advantage |

|---|---|---|---|

| Chirality Introduction | Resolution of a racemic mixture or use of a chiral auxiliary. | Asymmetric reduction using a Ketoreductase (KRED) or reductive amination with an Imine Reductase (IRED). researchgate.netdigitellinc.com | Higher enantioselectivity, avoids waste from resolving agents or auxiliary removal. |

| Ring Formation | Multi-step sequence involving reagents with poor atom economy. | Catalytic asymmetric cycloaddition or intramolecular cyclization. nih.gov | Higher atom economy, fewer steps, reduced by-product formation. |

| Solvents | Chlorinated solvents (e.g., Dichloromethane), DMF, NMP. | Water (for biocatalysis), Acetonitrile, Tetrahydrofuran (THF), 2-MeTHF. unibo.it | Reduced toxicity, lower environmental impact, easier recycling. |

| Protecting Group | The Boc group is advantageous as its removal produces only gaseous by-products (CO₂ and isobutylene). mdpi.com | Minimal solid waste generation during deprotection. |

Applications of S N Boc 3 Methylmorpholine in Organic Chemistry

As a Chiral Building Block in Complex Molecule Synthesis

The primary utility of (S)-N-Boc-3-methylmorpholine lies in its role as a chiral building block. nih.gov The pharmaceutical industry, in particular, has an increasing demand for such chiral intermediates to improve drug efficacy, as many biological targets are chiral and require a strict match of stereochemistry for optimal interaction. nih.gov The defined stereocenter at the C-3 position allows for the transfer of chirality into larger, more complex molecules.

The morpholine (B109124) scaffold is a prevalent structural motif in numerous natural products and biologically active compounds, including many FDA-approved therapeutics. nih.gov The presence of both a nitrogen and an oxygen atom within the six-membered ring imparts unique properties, such as increased solubility and the potential for hydrogen bonding interactions with biological targets. nih.gov

This compound serves as a foundational unit for creating more elaborate and systematically diversified morpholine-based structures. nih.gov Synthetic strategies often involve leveraging the inherent chirality of the building block to construct libraries of complex morpholines with varied substitution patterns. nih.gov These approaches allow for the modulation of physicochemical properties to optimize structure-activity relationships (SAR) in drug discovery programs. nih.gov The synthesis of these complex nitrogen- and oxygen-containing heterocycles is a significant area of research, with various catalytic methods being developed to facilitate their construction from foundational units. researchgate.netmdpi.comopenmedicinalchemistryjournal.commdpi.com

| Scaffold Type | Synthetic Utility | Key Features |

|---|---|---|

| Substituted Morpholine-acetic acid esters | Creation of diverse libraries for SAR studies. nih.gov | Maintains the core morpholine ring while allowing functionalization at other positions. |

| Fused Bicyclic Heterocycles (e.g., Pyrido[1,2-a] nih.govwestlake.edu.cnsigmaaldrich.comtriazine) | Development of novel chemical entities with unique 3D structures. researchgate.net | Combines the morpholine motif with other heterocyclic rings to access new chemical space. |

| Spirocyclic Morpholines | Introduction of conformational rigidity and novel vector orientations for target binding. | Features a shared carbon atom between the morpholine and another ring system. |

Chiral 1,2-amino alcohols are considered privileged scaffolds in medicinal chemistry and are crucial components of many pharmaceuticals, agrochemicals, and natural products. westlake.edu.cnnih.gov They also serve as important chiral ligands and auxiliaries in asymmetric synthesis. diva-portal.org

This compound can be viewed as a cyclic, protected form of a chiral amino alcohol. Through synthetic manipulation, such as reductive ring-opening, the morpholine ring can be cleaved to yield a chiral N-substituted amino alcohol derivative. This process allows the stereochemistry embedded in the cyclic structure to be transferred to an acyclic chain, providing a strategic route to valuable chiral intermediates that might be challenging to synthesize via other methods. westlake.edu.cn The synthesis of chiral amino alcohols is a well-established field, with methods ranging from the reduction of amino acids to the asymmetric reduction of ketones and the ring-opening of epoxides. diva-portal.org The use of a pre-formed chiral building block like this compound offers a direct and efficient pathway to specific stereoisomers. nih.gov

Peptidomimetics are molecules designed to mimic the structure and function of natural peptides but with improved pharmacological properties, such as enhanced stability against enzymatic degradation and better bioavailability. diva-portal.orgpnas.org A common strategy in peptidomimetic design is to replace labile peptide bonds or to introduce conformational constraints to lock the molecule into its bioactive conformation. diva-portal.org

Heterocyclic scaffolds, including the morpholine ring system, are widely used for this purpose. nih.gov By incorporating the rigid structure of this compound into a peptide sequence, chemists can create a non-natural turn or bend, effectively mimicking the secondary structures (e.g., β-turns) of natural peptides. nih.gov The defined stereochemistry of the methyl group provides precise control over the spatial orientation of substituent groups, which is critical for effective binding to a biological target. rsc.org The Boc-protected nitrogen allows for straightforward integration into standard peptide synthesis protocols, either in solution or on solid phase. nih.govmyskinrecipes.com

| Feature | Contribution to Peptidomimetic Design | Example Application |

|---|---|---|

| Conformational Rigidity | Reduces the entropic penalty upon binding to a receptor, potentially increasing affinity. diva-portal.org | Mimicking β-turn secondary structures in enzyme inhibitors. nih.gov |

| Stereochemical Control | The chiral center dictates the 3D arrangement of appended functional groups (pharmacophores). rsc.org | Positioning side chains to mimic those of natural L- or D-amino acids. |

| Improved Pharmacokinetics | The non-peptide nature increases resistance to proteases and can improve solubility and cell permeability. diva-portal.org | Development of orally bioavailable peptide-like drugs. |

Utilization in Asymmetric Catalysis

Asymmetric catalysis is a powerful tool for creating chiral molecules, where a small amount of a chiral catalyst can generate large quantities of an enantiomerically enriched product. The utility of this compound extends into this field, primarily as a precursor to chiral ligands and organocatalysts.

Chiral ligands are essential components of many asymmetric catalysts. They coordinate to a metal center and create a chiral environment that directs the stereochemical outcome of a reaction. Ligands containing both nitrogen and oxygen donor atoms are common in this context. C₂-symmetric bis(oxazolines), for example, are a "privileged" class of ligands that have proven effective in a wide array of metal-catalyzed transformations. acs.orgresearchgate.net

This compound, after suitable modification, can serve as a precursor to chiral N,O-bidentate ligands. The morpholine oxygen and nitrogen atoms can coordinate to a metal center (e.g., copper, zinc, iron), and the stereocenter at C-3 induces chirality in the resulting metal complex. rameshrasappan.com Such complexes can then be employed to catalyze reactions like cyclopropanations, Diels-Alder reactions, or aldol (B89426) additions, with the ligand controlling the facial selectivity of the transformation. acs.org The development of predictive models for enantioselectivity often relies on detailed featurization of the ligand's electronic and steric properties. nih.gov

Organocatalysis involves the use of small, metal-free organic molecules to accelerate chemical reactions. Chiral amines are one of the most important classes of organocatalysts.

While the Boc-protected nitrogen in this compound is not catalytically active, its removal is typically straightforward. Deprotection unmasks a chiral secondary amine, (S)-3-methylmorpholine. This resulting chiral amine is a functional organocatalyst. It can participate in reactions proceeding through enamine or iminium ion intermediates, such as asymmetric Michael additions, aldol reactions, and α-functionalizations of carbonyl compounds. The inherent chirality of the molecule directs the stereochemical outcome of these transformations. Therefore, this compound is a valuable and stable precursor to a useful chiral organocatalyst. organic-chemistry.org

Precursor in Medicinal Chemistry

This compound, and its deprotected form (S)-3-methylmorpholine, are key starting materials in the discovery and development of new therapeutic agents. The methyl-substituted chiral morpholine moiety is incorporated into molecular designs to explore structure-activity relationships (SAR) and to optimize properties such as potency, selectivity, and metabolic stability.

The deprotected form of the title compound, (S)-3-methylmorpholine, is a crucial reagent in the synthesis of advanced pharmaceutical intermediates, particularly those based on a substituted pyrimidine (B1678525) core. These intermediates are foundational for creating targeted therapies, especially in oncology.

A significant application is in the preparation of morpholinopyrimidine derivatives, which are precursors to potent and selective kinase inhibitors. Kinases are a class of enzymes that play a critical role in cellular signaling pathways, and their dysregulation is implicated in numerous diseases, most notably cancer. The phosphatidylinositol 3-kinase (PI3K) and mammalian target of rapamycin (B549165) (mTOR) signaling pathways are frequently overactive in tumors, making them prime targets for drug development.

Research has demonstrated the use of (S)-3-methylmorpholine in nucleophilic aromatic substitution reactions with dichloropyrimidine scaffolds. In these syntheses, the nitrogen atom of the morpholine ring displaces a chlorine atom on the pyrimidine ring to form a key carbon-nitrogen bond, yielding an intermediate that is further elaborated to produce the final active pharmaceutical ingredient (API). chemicalbook.com

Table 1: Synthesis of Morpholinopyrimidine Intermediate

| Reactant A | Reactant B | Resulting Intermediate Class | Therapeutic Target |

|---|

This strategic use of (S)-3-methylmorpholine allows for the precise installation of a chiral, three-dimensional element that can form critical interactions with the target enzyme, enhancing the potency and selectivity of the final drug candidate. chemicalbook.com

The structural motif derived from this compound is present in a variety of bioactive compounds developed to combat a range of diseases, from viral infections to neurodegenerative disorders.

Kinase Inhibitors for Antiviral Therapy: Host-directed antiviral therapy is an emerging strategy that aims to inhibit viral replication by targeting host cell proteins that the virus relies on, rather than targeting the virus itself. This approach offers the potential for broad-spectrum activity and a higher barrier to the development of drug resistance. AP2-associated protein kinase 1 (AAK1) and cyclin G-associated kinase (GAK) are two such host kinases essential for the life cycle of multiple viruses, including Dengue, Ebola, and SARS-CoV-2. dtic.mil

In the development of selective AAK1 and GAK inhibitors, (S)-3-methylmorpholine has been used as a key building block. dtic.mil It is reacted with a dichlorinated heterocyclic core to synthesize compounds designed to fit into the ATP-binding pocket of these kinases. The inclusion of the (S)-3-methylmorpholine moiety is crucial for achieving the desired potency and selectivity profile of these potential broad-spectrum antiviral drugs. dtic.mil

Table 2: Example of Bioactive Compound Synthesis

| Precursor | Reaction Partner | Bioactive Compound Class | Therapeutic Application |

|---|

LRRK2 Inhibitors for Neurodegenerative Diseases: Leucine-rich repeat kinase 2 (LRRK2) has been identified as a key therapeutic target for neurodegenerative conditions such as Parkinson's disease and Alzheimer's disease. google.com Over-activity of the LRRK2 enzyme is linked to the neuronal damage observed in these disorders. Consequently, there is significant research focused on developing potent and selective LRRK2 inhibitors.

The (S)-3-methylmorpholine scaffold is a component of novel compounds designed to inhibit LRRK2 kinase activity. google.com Patent literature discloses compounds where this specific morpholine derivative is incorporated into the final molecular structure. Its role is to provide a vector for interacting with the kinase active site and to impart favorable drug-like properties, such as solubility and metabolic stability, which are critical for drugs targeting the central nervous system. google.com The development of these bioactive compounds highlights the utility of this compound as a starting material for therapies targeting aberrant neuroinflammatory and neurodegenerative processes. google.com

Stereochemical and Conformational Analysis of S N Boc 3 Methylmorpholine Derivatives

Conformational Preferences of the Morpholine (B109124) Ring

The six-membered morpholine ring is not planar and, similar to cyclohexane, adopts puckered conformations to relieve ring strain.

The morpholine ring predominantly exists in a chair conformation, which is significantly more stable than the alternative boat or twist-boat conformations. The chair form minimizes torsional strain and angle strain by allowing substituents to be in either axial or equatorial positions. The boat conformation is a higher-energy transition state between two different chair forms and is generally not populated to a significant extent under normal conditions.

The introduction of a tert-butoxycarbonyl (Boc) group onto the nitrogen atom has a profound impact on the ring's conformational behavior. The N-Boc group is sterically demanding due to the bulky tert-butyl moiety. This steric hindrance influences the ring's geometry and the energy barrier for ring inversion. In N-substituted morpholines, the bulky group generally prefers an equatorial position to minimize steric clashes. However, due to the planar nature of the amide bond within the Boc group, the conformational dynamics are complex. The large size of the N-Boc group can lead to a slight flattening of the chair conformation at the nitrogen end and can significantly raise the energy barrier for the chair-to-chair interconversion.

The presence of a methyl group at the C-3 position further influences the conformational equilibrium. To minimize steric strain, specifically 1,3-diaxial interactions, the methyl group strongly prefers to occupy an equatorial position on the chair framework. scispace.comresearchgate.net An axial C-3 methyl group would experience significant steric repulsion from the axial hydrogen on C-5. The combined steric demands of the N-Boc group and the C-3 methyl group lock the molecule into a highly preferred chair conformation where the methyl group is equatorial. This defined conformation is crucial for its role as a chiral building block in synthesis. acs.org

| Structural Feature | Conformational Effect | Primary Reason |

|---|---|---|

| Morpholine Ring | Adopts a stable chair conformation. | Minimization of torsional and angle strain. |

| N-Boc Group | Increases the barrier to ring inversion; influences substituent orientation. | High steric bulk of the tert-butyl group. |

| C-3 Methyl Group | Strongly prefers an equatorial position. | Avoidance of destabilizing 1,3-diaxial steric interactions. |

Chirality and Enantiomeric Purity Determination

The C-3 carbon in this compound is a stereocenter, meaning the molecule is chiral and exists as a pair of enantiomers. The "(S)" designation refers to the specific three-dimensional arrangement at this center.

Determining the enantiomeric purity or enantiomeric excess (% ee) of a sample is crucial in asymmetric synthesis and pharmaceutical applications. thieme-connect.de Several analytical methods are employed for this purpose.

Chiral Chromatography: High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) using a chiral stationary phase (CSP) is the most common and reliable method. openochem.org The chiral stationary phase interacts differently with the two enantiomers, leading to their separation and allowing for accurate quantification. openochem.org

NMR Spectroscopy: Nuclear Magnetic Resonance (NMR) spectroscopy can be used to determine enantiomeric purity, typically by one of two methods. libretexts.org

Chiral Derivatizing Agents (CDAs): The chiral morpholine is reacted with a chiral agent to form a pair of diastereomers. Diastereomers have different physical properties and will exhibit distinct signals in the NMR spectrum, which can be integrated to determine their ratio.

Chiral Solvating Agents (CSAs): A chiral solvating agent is added to the NMR sample, which forms transient, weak diastereomeric complexes with the enantiomers. libretexts.org This can induce small chemical shift differences between the signals of the two enantiomers, allowing for their quantification.

| Method | Principle | Advantages | Disadvantages |

|---|---|---|---|

| Chiral HPLC/GC | Differential interaction of enantiomers with a chiral stationary phase. openochem.org | High accuracy and precision; widely applicable. openochem.org | Requires specialized, often expensive, chiral columns. libretexts.org |

| NMR with Chiral Derivatizing Agents | Conversion of enantiomers into covalent diastereomers with distinct NMR spectra. | Uses standard NMR equipment. | Requires chemical modification; reaction must go to completion without kinetic resolution. |

| NMR with Chiral Solvating Agents | Formation of transient diastereomeric complexes, causing signal splitting. libretexts.org | Non-destructive; no sample modification needed. | Induced chemical shift differences can be small; requires suitable solvating agent. |

This compound is often used as a chiral building block, where its stereocenter is incorporated into a larger target molecule. researchgate.net Maintaining the stereochemical integrity of the C-3 center throughout a synthetic sequence is paramount. The synthesis of such chiral morpholines often starts from enantiomerically pure precursors, such as natural amino acids or their derivatives, to establish the desired stereochemistry. researchgate.net

Synthetic transformations must be carefully chosen to avoid racemization. For instance, reactions that generate a carbanion or carbocation adjacent to the stereocenter can lead to a loss of enantiomeric purity. The N-Boc protecting group helps to stabilize the molecule and can prevent unwanted side reactions at the nitrogen atom, but care must be taken with reactions involving the C-2 or C-3 positions. Palladium-catalyzed reactions, for example, have been developed to synthesize substituted morpholines with high stereocontrol, proceeding through transition states that preserve the existing stereochemistry. nih.gov

Spectroscopic Characterization for Stereochemical Assignment

The unambiguous determination of the three-dimensional structure of this compound derivatives relies heavily on spectroscopic methods. Nuclear Magnetic Resonance (NMR) spectroscopy provides profound insights into the molecule's conformation and the relative orientation of its substituents, while Circular Dichroism (CD) spectroscopy is essential for confirming the absolute stereochemistry of the chiral center.

NMR spectroscopy is a powerful, non-destructive technique for elucidating the detailed structural and dynamic properties of molecules in solution. For N-Boc-protected heterocycles like this compound, NMR analysis reveals key information about the ring conformation, substituent orientation, and the dynamic processes at play.

Conformational Equilibria and N-Boc Rotamers:

The morpholine ring typically adopts a stable chair conformation to minimize torsional and steric strain. In this conformation, the substituent at the C3 position—the methyl group—can occupy either an axial or an equatorial position. These two chair conformers are in dynamic equilibrium.

Furthermore, the presence of the N-Boc group introduces another layer of conformational complexity. Due to the partial double bond character of the carbamate (B1207046) C-N bond, rotation around this bond is restricted. This leads to the existence of two distinct rotamers (or conformers), which often interconvert slowly on the NMR timescale at room temperature. This phenomenon can result in the broadening or even duplication of signals in both the ¹H and ¹³C NMR spectra, complicating simple spectral interpretation but also providing a window into the molecule's dynamic behavior. Variable temperature NMR studies can be employed to coalesce these signals at higher temperatures, allowing for the calculation of the energy barrier to rotation.

¹H and ¹³C NMR Spectral Assignments:

The chemical shifts of the protons and carbons in the morpholine ring are diagnostic of the local electronic environment and spatial arrangement. Based on data from related N-substituted morpholines, a set of expected chemical shift ranges can be established. The C3-methyl group will cause a downfield shift (deshielding) for the adjacent C3 proton.

Table 1: Expected NMR Chemical Shift Ranges for this compound Note: Data is illustrative, based on typical values for N-Boc protected morpholine rings. Actual values may vary depending on solvent and temperature. The presence of rotamers may cause signal broadening or splitting.

| Atom | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) | Expected Multiplicity / Remarks |

| CH₃ (at C3) | 1.1 - 1.3 | 15 - 20 | Doublet |

| H2ax | 3.8 - 4.0 | 68 - 72 (C2) | Doublet of doublets |

| H2eq | 3.5 - 3.7 | Doublet of doublets | |

| H3 | 3.9 - 4.1 | 48 - 52 (C3) | Multiplet |

| H5ax | 2.8 - 3.0 | 44 - 48 (C5) | Multiplet |

| H5eq | 3.7 - 3.9 | Multiplet | |

| H6ax | 3.4 - 3.6 | 66 - 70 (C6) | Multiplet |

| H6eq | 3.8 - 4.0 | Multiplet | |

| Boc (CH₃)₃ | 1.4 - 1.5 | 28 - 29 | Singlet |

| Boc C(CH₃)₃ | - | 79 - 81 | Singlet |

| Boc C=O | - | 154 - 156 | Singlet |

Nuclear Overhauser Effect Spectroscopy (NOESY) for Stereochemical Assignment:

Two-dimensional NOESY is the definitive NMR experiment for determining the through-space proximity of protons, making it indispensable for conformational analysis. By observing NOE cross-peaks between the C3-methyl protons and specific protons on the morpholine ring, the preferred orientation (axial vs. equatorial) of the methyl group can be determined.

If the methyl group is predominantly axial: Strong NOE correlations are expected between the methyl protons and the axial protons at C2 and C6, as well as the axial proton at C5.

If the methyl group is predominantly equatorial: NOE correlations would be expected between the methyl protons and the equatorial protons at C2 and C5.

The analysis of these NOE patterns allows for the confident assignment of the dominant conformer in solution.

Table 2: Key Expected NOESY Correlations for Conformational Assignment

| Observed NOE Cross-Peak | Protons Involved | Inferred Conformation |

| Strong | CH₃ (at C3) ↔ H5ax | Axial Methyl Group |

| Strong | CH₃ (at C3) ↔ H2ax | Axial Methyl Group |

| Observable | CH₃ (at C3) ↔ H2eq | Equatorial Methyl Group |

| Observable | CH₃ (at C3) ↔ H5eq | Equatorial Methyl Group |

Circular Dichroism (CD) spectroscopy measures the differential absorption of left- and right-circularly polarized light by a chiral molecule. It is a highly sensitive technique used to determine the absolute configuration of stereocenters and to assess enantiomeric purity.

For this compound, the primary chromophore that absorbs in an accessible region of the UV spectrum (typically 200-250 nm) is the carbamate moiety of the Boc-protecting group. The chiral environment created by the (S)-configured C3 stereocenter induces a differential absorption of polarized light by the achiral carbamate chromophore, resulting in a characteristic CD signal known as a Cotton effect.

The sign of the Cotton effect (positive or negative) is directly related to the absolute stereochemistry of the molecule. According to empirical rules for N-acyl amino compounds, an (S)-configuration often leads to a specific sign for the n → π* electronic transition of the carbonyl group. For this compound, a characteristic CD spectrum would be expected, which would be a near-perfect mirror image of the spectrum for its (R)-enantiomer. This allows for unambiguous confirmation of the compound's absolute configuration. The intensity of the CD signal is also directly proportional to the enantiomeric excess (ee) of the sample, making it a valuable tool for quality control in asymmetric synthesis.

Table 3: Principles of Circular Dichroism Analysis for this compound

| Parameter | Description |

| Chromophore | The carbamate group (-O-C=O) of the N-Boc moiety. |

| Relevant Transition | n → π* electronic transition. |

| Expected Wavelength | Approximately 210 - 230 nm. |

| Expected Cotton Effect for (S)-Isomer | A distinct positive or negative peak in the CD spectrum. The sign is specific to the (S)-configuration. |

| Comparison to (R)-Isomer | The CD spectrum of the (R)-isomer would be a mirror image of the (S)-isomer's spectrum. |

| Application | Confirmation of absolute stereochemistry and determination of enantiomeric purity. |

Reaction Mechanisms and Kinetic Studies Involving S N Boc 3 Methylmorpholine

Mechanistic Investigations of Synthesis Pathways

Detailed mechanistic studies focused exclusively on the synthesis of (S)-N-Boc-3-methylmorpholine are not extensively documented in publicly available literature. However, a plausible and commonly employed synthetic pathway can be inferred from general principles of morpholine (B109124) synthesis, which often commence from chiral amino alcohols. researchgate.net

A likely synthetic route starts with a chiral precursor, such as (S)-2-aminopropan-1-ol. The synthesis would proceed through the following key mechanistic steps:

N-Alkylation: The primary amine of (S)-2-aminopropan-1-ol undergoes alkylation with a two-carbon electrophile bearing a leaving group and a protected hydroxyl, such as 2-bromoethanol (B42945) or a similar reagent. This is a standard SN2 reaction where the amino group acts as the nucleophile.

Protection of the Secondary Amine: The resulting secondary amine is then protected with the Boc group. This is typically achieved by reacting the amine with di-tert-butyl dicarbonate (B1257347) (Boc)₂O in the presence of a mild base like triethylamine (B128534). The base deprotonates the ammonium (B1175870) ion formed, and the amine's lone pair attacks one of the carbonyl carbons of (Boc)₂O, leading to the formation of the N-Boc carbamate (B1207046).

Intramolecular Cyclization: The final step is the formation of the morpholine ring via an intramolecular Williamson ether synthesis. A base, such as sodium hydride (NaH), is used to deprotonate the terminal hydroxyl group, forming an alkoxide. This alkoxide then acts as a nucleophile, attacking the carbon atom bearing the leaving group in an intramolecular SN2 reaction, displacing the halide and closing the six-membered ring.

The stereochemistry at the C3 position is established from the starting material, (S)-2-aminopropan-1-ol, and is retained throughout this synthetic sequence as the chiral center is not directly involved in any of the bond-forming or breaking steps of the cyclization.

Table 1: Plausible Mechanistic Steps for this compound Synthesis

| Step | Reaction Type | Reactants | Key Transformation |

| 1 | N-Alkylation (SN2) | (S)-2-aminopropan-1-ol, 2-haloethanol derivative | Formation of a C-N bond |

| 2 | N-Protection | Secondary amine, (Boc)₂O, Base | Formation of N-Boc carbamate |

| 3 | Intramolecular Cyclization | N-Boc protected amino alcohol, Base (e.g., NaH) | Ring closure via Williamson ether synthesis |

Kinetic Resolution Processes

Kinetic resolution is a technique used to separate a racemic mixture by taking advantage of the different reaction rates of the two enantiomers with a chiral catalyst or reagent. wikipedia.orgchemeurope.com This results in an enantioenriched sample of the less reactive enantiomer. wikipedia.org In a dynamic kinetic resolution (DKR), the slow-reacting enantiomer is continuously racemized, allowing for a theoretical yield of up to 100% of a single enantiomer. chemeurope.com

Currently, there is a lack of specific studies in the scientific literature describing the synthesis of this compound via kinetic resolution of racemic 3-methylmorpholine (B1346471) or its use as a chiral agent in the kinetic resolution of other compounds. While enzymatic kinetic resolutions are widely used for preparing enantiopure morpholine derivatives, such as (S)-N-Boc-morpholine-2-carboxylic acid, specific applications involving the 3-methyl substituted variant are not reported. researchgate.net

The primary route to obtaining enantiomerically pure this compound relies on asymmetric synthesis starting from an enantiopure precursor, as described in the previous section, rather than resolving a racemic mixture.

Role as a Base or Nucleophile in Organic Reactions

The chemical behavior of morpholine derivatives as bases or nucleophiles is critically dependent on the substituent attached to the nitrogen atom. While secondary amines like morpholine or tertiary amines like N-methylmorpholine are moderately basic and nucleophilic, the introduction of the N-Boc group drastically alters these properties. asianpubs.org

The tert-butoxycarbonyl (Boc) group is a strong electron-withdrawing group. The lone pair of electrons on the morpholine nitrogen atom is delocalized into the adjacent carbonyl group of the carbamate through resonance. This delocalization significantly reduces the availability of the lone pair to participate in reactions as either a Brønsted-Lowry base (proton acceptor) or a Lewis base/nucleophile (electron pair donor).

Comparison of Basicity and Nucleophilicity:

| Compound | Nitrogen Substituent | Electronic Effect | Basicity/Nucleophilicity |

| N-Methylmorpholine | Methyl (-CH₃) | Electron-donating (inductive) | Moderate Base/Nucleophile |

| This compound | Boc (-CO₂tBu) | Electron-withdrawing (resonance) | Very Weak Base/Poor Nucleophile |

Consequently, this compound does not function as an effective base or nucleophile in typical organic reactions. Its primary role in synthesis is that of a chiral building block. myskinrecipes.com The Boc group serves as a protecting group for the nitrogen, rendering it unreactive while other transformations are carried out on different parts of the molecule or in subsequent synthetic steps after its removal. The removal of the Boc group, typically under acidic conditions (e.g., with trifluoroacetic acid), restores the basicity and nucleophilicity of the secondary amine for further reactions. a2bchem.com

Future Directions and Emerging Research Avenues

Novel Synthetic Routes to Access Chiral Morpholine (B109124) Derivatives

The development of efficient and stereoselective methods for the synthesis of chiral morpholine scaffolds is a cornerstone for their future applications. While classical methods exist, emerging research focuses on atom economy, catalytic efficiency, and the introduction of diverse functionalities.

One promising direction is the advancement of transition-metal-catalyzed reactions . Palladium-catalyzed carboamination of O-allyl ethanolamines derived from enantiopure N-Boc amino alcohols has been demonstrated as a concise route to cis-3,5-disubstituted morpholines. researchgate.net This strategy allows for modular variation of substituents, offering a significant expansion of the accessible chemical space for chiral morpholines. researchgate.net Future work will likely focus on expanding the catalyst scope, exploring different metal centers, and applying these methods to a wider array of substrates to generate libraries of morpholine derivatives with high stereocontrol.

Asymmetric hydrogenation represents another key avenue. The hydrogenation of unsaturated morpholine precursors using chiral catalysts, such as bisphosphine-rhodium complexes, has yielded 2-substituted chiral morpholines with excellent enantioselectivities (up to 99% ee). acs.orgnih.gov This "after cyclization" approach is highly efficient and scalable, providing access to important intermediates for bioactive compounds. nih.gov Ongoing research is expected to develop new catalyst systems with even broader substrate tolerance and higher turnover numbers.

Furthermore, organocatalysis is emerging as a powerful tool for the enantioselective construction of morpholine rings. For instance, organocatalyzed intramolecular aza-Michael additions and catalytic asymmetric halocyclization protocols are being developed to furnish morpholines with quaternary stereocenters under mild conditions. nih.gove3s-conferences.org These metal-free approaches offer advantages in terms of cost, toxicity, and operational simplicity.

Finally, one-pot syntheses from readily available starting materials like aziridines and 1,2-amino alcohols are gaining traction. researchgate.netresearchgate.net Metal-free protocols using inexpensive oxidants to initiate ring-opening and cyclization cascades provide a practical and efficient means to produce optically pure morpholines. researchgate.net The development of new multicomponent reactions and domino sequences will be a significant focus, aiming to construct complex chiral morpholine derivatives in a single synthetic operation.

A summary of emerging synthetic strategies is presented in the table below.

| Synthetic Strategy | Key Features | Starting Materials | Catalyst/Reagent Example | Ref. |

| Pd-Catalyzed Carboamination | High stereocontrol, modular substituent variation. | Enantiopure N-Boc amino alcohols | Palladium catalyst | researchgate.net |

| Asymmetric Hydrogenation | Excellent enantioselectivity, scalable. | Unsaturated morpholines | Bisphosphine-rhodium complex | nih.gov |

| Organocatalytic Halocyclization | Forms quaternary stereocenters, mild conditions. | Alkenol substrates | Cinchona alkaloid-derived catalyst | e3s-conferences.org |

| Metal-Free One-Pot Synthesis | Inexpensive, practical, uses optically pure precursors. | Chiral aziridines, haloalcohols | Ammonium (B1175870) persulfate | researchgate.net |

| Tandem Hydroamination/ATH | One-pot, high enantiomeric excess (>95%). | Ether-containing aminoalkynes | Ti catalyst / RuCl[(S,S)-Ts-DPEN] | researchgate.netresearchgate.net |

Exploration of New Applications in Asymmetric Catalysis

The rigid, chiral scaffold of (S)-N-Boc-3-methylmorpholine and its derivatives makes them attractive candidates for applications in asymmetric catalysis, either as chiral ligands for metal catalysts or as organocatalysts themselves.

The utility of morpholine-based structures as organocatalysts is an area of active investigation. While the pyrrolidine (B122466) ring has been extensively studied in enamine catalysis, morpholine-enamines have been considered less reactive. nih.gov However, recent studies on β-morpholine amino acids have shown them to be highly efficient catalysts for 1,4-addition reactions between aldehydes and nitroolefins, achieving excellent yields and enantioselectivities. nih.gov The future in this area involves designing new generations of morpholine-based catalysts with tailored steric and electronic properties to control a wider range of asymmetric transformations. The incorporation of the N-Boc group and the 3-methyl substituent in this compound provides a synthetic handle and a defined stereocenter that can be exploited in the design of such novel catalysts.

As chiral ligands , morpholine derivatives can coordinate with transition metals to create a chiral environment for catalysis. The design principles for chiral ligands have evolved from C2-symmetric P,P- and N,N-ligands to non-symmetrical, modular P,N-ligands which have often shown superior performance. wikipedia.org Chiral morpholines can serve as the nitrogen-containing component in these modular ligands. Future research will likely explore the synthesis of novel phosphine-morpholine or oxazoline-morpholine ligands derived from this compound. These new ligand families could be screened for efficacy in a variety of important reactions, such as asymmetric allylic alkylations, hydrogenations, and cross-coupling reactions.

Moreover, the morpholine moiety is a recognized pharmacophore that can enhance binding affinity and selectivity in biological systems. This inherent ability to interact with biological targets, such as enzymes, suggests a role in biocatalysis and the development of enzyme inhibitors . (S)-3-Methylmorpholine, the deprotected form of the title compound, is utilized in the preparation of morpholinopyrimidine derivatives that act as mTOR kinase inhibitors. acs.org This highlights the potential for derivatives of this compound to serve as scaffolds for designing highly selective inhibitors or modulators for other enzyme-catalyzed processes.

Advanced Materials Science Applications

While the primary applications of chiral morpholines have been in pharmaceuticals and organic synthesis, their unique structural and chemical properties are beginning to attract attention in materials science. This is an emerging field with significant potential for future growth.

One of the most promising areas is in the development of chiral polymers and functional materials . Morpholine and its derivatives are being explored as monomers or functional units in polymer synthesis. e3s-conferences.org Poly(N-acryloyl morpholine) (PNAM), for example, is a biocompatible and hydrophilic polymer. researchgate.net Incorporating a chiral monomer like a derivative of (S)-3-methylmorpholine could impart chirality to the polymer backbone, leading to materials with unique chiroptical properties or the ability to perform enantioselective separations. mdpi.com Such chiral polymers could find applications in chiral chromatography, sensors, or as scaffolds for asymmetric catalysis.

The use of morpholine derivatives as curing agents, stabilizers, and cross-linking agents in the production of resins is another area of interest. e3s-conferences.orgbanglajol.info Chiral cross-linking agents could induce a macroscopic chiral structure in a polymer network, potentially leading to materials with novel mechanical or optical properties.

Furthermore, the self-assembly of chiral molecules into ordered structures is a key principle in the creation of liquid crystals and other supramolecular materials. nih.gov The defined stereochemistry and potential for intermolecular interactions (such as hydrogen bonding after Boc-deprotection) of (S)-3-methylmorpholine derivatives make them interesting building blocks for chiral liquid crystalline phases. msleelab.org These materials could have applications in optical devices, displays, and as organized media for chemical reactions. The development of chiral 2D materials is a particularly exciting frontier, offering extremely high surface area and unique electronic and optical properties. msleelab.org

| Potential Material Application | Role of Chiral Morpholine Derivative | Prospective Functionality |

| Chiral Polymers | Chiral monomer or functional side group. | Enantioselective separation, chiroptical sensors. |

| Advanced Resins | Chiral cross-linking agent or stabilizer. | Novel mechanical and thermal properties. |

| Liquid Crystals | Chiral dopant or core molecular unit. | Optical switching, chiral recognition. |

| Supramolecular Gels | Chiral gelator. | Smart materials, controlled release systems. |

Computational Chemistry Approaches for Design and Prediction

Computational chemistry has become an indispensable tool in modern chemical research, enabling the prediction of molecular properties, the elucidation of reaction mechanisms, and the rational design of new molecules and catalysts. mdpi.comnih.gov For this compound and its derivatives, computational approaches offer powerful methods to guide future research.

Conformational analysis using methods like Density Functional Theory (DFT) is crucial for understanding the behavior of morpholine derivatives. researchgate.net Studies have shown that morpholine exists predominantly in a chair conformation, with the substituent on the nitrogen (e.g., H or Boc) having an equatorial or axial preference depending on the environment. researchgate.netnih.gov Computational modeling can predict the most stable conformation of this compound and its derivatives, which is vital for designing catalysts and ligands where the spatial arrangement of atoms is critical for stereoselectivity. acs.orgacs.org

In the realm of catalyst design , computational methods can be used to predict the efficacy of new chiral ligands or organocatalysts derived from this compound. nih.gov By modeling the transition states of catalytic cycles, researchers can calculate activation energies and predict which catalyst design will lead to the highest enantioselectivity for a given reaction. nih.gov This in silico screening process can significantly accelerate the discovery of new catalysts by prioritizing the most promising candidates for synthesis and experimental testing. mdpi.com For example, theoretical studies have been used to understand why certain morpholine-based catalysts are effective in urethane (B1682113) formation, providing insights that can be applied to catalyst development. researchgate.net

Computational tools are also heavily utilized in drug design and discovery . Molecular docking and molecular dynamics (MD) simulations are used to predict how morpholine-containing molecules will bind to biological targets like enzymes and receptors. mdpi.com For instance, in silico studies guided the design of morpholine-substituted tetrahydroquinoline derivatives as potential mTOR inhibitors by predicting their binding interactions and stability within the enzyme's active site. mdpi.com This predictive power allows for the rational design of new therapeutic agents based on the this compound scaffold, optimizing for potency and selectivity before committing to synthetic efforts.

| Computational Method | Application Area | Predicted Outcome | Ref. |

| Density Functional Theory (DFT) | Conformational Analysis | Stable conformers, relative energies. | researchgate.netnih.gov |

| Transition State Modeling | Asymmetric Catalyst Design | Reaction barriers, enantioselectivity. | acs.orgnih.gov |

| Molecular Docking | Drug Discovery | Binding modes, affinity scores. | mdpi.com |

| Molecular Dynamics (MD) | Drug Discovery / Materials | Stability of ligand-protein complexes, material properties. | mdpi.com |

Q & A

Basic: What are the recommended synthetic routes for (S)-N-Boc-3-methylmorpholine, and how can purity be optimized during synthesis?

Methodological Answer:

The synthesis of this compound typically involves Boc-protection of the morpholine nitrogen followed by stereoselective alkylation or resolution to achieve the (S)-enantiomer. Key steps include:

- Boc Protection : Use di-tert-butyl dicarbonate (Boc₂O) in a dichloromethane (DCM) or THF solvent system with a base like DMAP or triethylamine .

- Chiral Resolution : Employ chiral auxiliaries or enzymatic resolution to isolate the (S)-enantiomer, as evidenced by protocols for similar Boc-protected morpholine derivatives .

- Purification : Optimize purity (>97%) via column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from ethanol/water mixtures. Analytical HPLC (C18 column, acetonitrile/water mobile phase) confirms enantiomeric excess .

Basic: How should researchers characterize the structural and stereochemical integrity of this compound?

Methodological Answer:

Characterization requires a multi-technique approach:

- NMR Spectroscopy : Compare H and C NMR data with literature values (e.g., CAS 1022094-01-4) to confirm regiochemistry and Boc-group retention. For stereochemistry, use NOESY or chiral shift reagents .

- Chiral HPLC : Employ a chiral stationary phase (e.g., Chiralpak AD-H) with hexane/isopropanol to verify enantiopurity (>97%) .

- Mass Spectrometry : ESI-MS or HRMS validates molecular weight (201.26 g/mol) and fragmentation patterns .

Advanced: How can researchers address discrepancies in reported reactivity of this compound in nucleophilic substitution reactions?

Methodological Answer:

Contradictions in reactivity (e.g., sluggish vs. rapid substitution) may arise from solvent polarity, steric hindrance, or Boc-group stability. To resolve:

- Solvent Screening : Test polar aprotic solvents (DMF, DMSO) versus non-polar (toluene) to assess rate differences.

- Thermodynamic Analysis : Use DSC or TGA (’s boiling point: 264.5°C) to evaluate thermal stability during reactions .

- Comparative Studies : Benchmark against analogous compounds like (R)-N-Boc-2-methylpiperazine (CAS 135065-71-3) to isolate steric vs. electronic effects .

- Peer Consultation : Cross-validate findings via collaborative networks or preprint platforms to resolve conflicting data .

Advanced: What strategies ensure the stereochemical stability of this compound under varying pH and temperature conditions?

Methodological Answer:

Stability studies should include:

- pH Profiling : Monitor racemization rates in acidic (pH 2-4) vs. basic (pH 8-10) conditions using chiral HPLC. For example, Boc deprotection in acidic media may accelerate stereochemical lability .

- Temperature Control : Store at -20°C (per ’s storage recommendations) and avoid prolonged heating (>50°C) during reactions .

- Protective Additives : Use radical scavengers (e.g., BHT) or inert atmospheres (N₂/Ar) to prevent oxidative degradation .

Basic: What safety protocols are critical when handling this compound in laboratory settings?

Methodological Answer:

- PPE Requirements : Use nitrile gloves, lab coats, and safety goggles. Handle in a fume hood to avoid inhalation .

- Spill Management : Neutralize spills with inert absorbents (vermiculite) and dispose as hazardous waste per local regulations .

- Emergency Response : Maintain access to eyewash stations and SDS sheets (e.g., CAS 1022094-01-4) detailing first-aid measures .

Advanced: How can this compound be utilized in asymmetric catalysis or chiral ligand design?

Methodological Answer:

- Ligand Synthesis : Couple the morpholine nitrogen with phosphine or pyridine moieties for transition-metal catalysts. For example, sulfonamide derivatives (similar to ’s compounds) show promise in Pd-catalyzed cross-couplings .

- Enantioselective Testing : Screen in model reactions (e.g., asymmetric aldol) and compare enantiomeric excess (ee) via chiral GC/MS .

- Computational Modeling : Use DFT calculations (e.g., Gaussian 09) to predict steric/electronic effects on catalytic activity .

Advanced: What analytical techniques are most effective in detecting trace impurities in this compound batches?

Methodological Answer:

- LC-MS/MS : Identify low-abundance impurities (e.g., de-Boc byproducts) with high sensitivity .

- Karl Fischer Titration : Quantify water content (<0.1%), critical for moisture-sensitive reactions .

- Elemental Analysis : Validate C/H/N ratios against theoretical values (C10H19NO3) to detect synthetic byproducts .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.